3-(4-ethoxybenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethoxybenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of the compound “3-((4-ethoxyphenyl)sulfonyl)-1,6-dimethylquinolin-4(1H)-one” is the KEAP1–NRF2 system . The NRF2 (Nuclear factor erythroid-derived 2-like 2) is a transcription factor that regulates a variety of cytoprotective genes, including antioxidant enzymes, detoxification enzymes, inflammation-related proteins, drug transporters, and metabolic enzymes .
Mode of Action
The compound interacts with its targets by inhibiting the NRF2 pathway . It disturbs the Protein-Protein Interaction (PPI) formed by KEAP1 and P62, which are key components of the NRF2 pathway . This inhibition effectively suppresses cellular proliferation in certain types of cancers .
Biochemical Pathways
The compound affects the KEAP1–NRF2 pathway , which plays a crucial role in cytoprotection, antioxidative and anti-electrophilic responses, as well as metabolic reprogramming . The downstream effects of this pathway’s inhibition include the suppression of NRF2 activity, leading to a decrease in the expression of cytoprotective genes .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the suppression of NRF2 activity . This leads to a decrease in the expression of cytoprotective genes, which can inhibit cellular proliferation in certain types of cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxybenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethoxybenzene and an appropriate alkylating agent.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxybenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
3-(4-ethoxybenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-((4-ethoxyphenyl)sulfonyl)-1,6-dimethylquinolin-2(1H)-one: A similar compound with a different position of the sulfonyl group.
3-((4-methoxyphenyl)sulfonyl)-1,6-dimethylquinolin-4(1H)-one: A compound with a methoxy group instead of an ethoxy group.
3-((4-ethoxyphenyl)sulfonyl)-1,6-dimethylquinolin-4(1H)-thione: A thione derivative of the compound.
Uniqueness
3-(4-ethoxybenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern and the presence of both ethoxy and sulfonyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)sulfonyl-1,6-dimethylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-4-24-14-6-8-15(9-7-14)25(22,23)18-12-20(3)17-10-5-13(2)11-16(17)19(18)21/h5-12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIDYOZYXQDAKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.